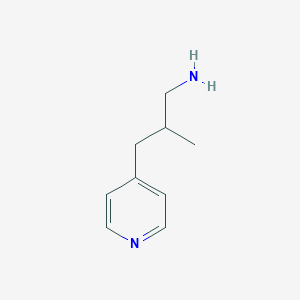
4-Pyridinepropanamine,beta-methyl-(9CI)
Overview
Description
4-Pyridinepropanamine,beta-methyl-(9CI) is a chemical compound that is widely used in scientific research. It is a derivative of pyridine and is also known as beta-methyl-4-pyridinylpropylamine. This chemical compound has several applications in the field of science and research.
Mechanism Of Action
The mechanism of action of 4-Pyridinepropanamine,beta-methyl-(9CI) is not well understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 4-Pyridinepropanamine,beta-methyl-(9CI) increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Pyridinepropanamine,beta-methyl-(9CI) are not well studied. However, it is believed to have a positive effect on mood and behavior by increasing the levels of neurotransmitters in the brain. It may also have other effects on the body, such as increasing heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Pyridinepropanamine,beta-methyl-(9CI) in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This allows researchers to synthesize chiral compounds with high enantiomeric purity. However, one limitation of using this compound is its potential toxicity. It is important for researchers to take appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on 4-Pyridinepropanamine,beta-methyl-(9CI). One area of research could be the development of new synthetic methods for this compound. Another area of research could be the study of its mechanism of action and its effects on the body. Additionally, researchers could investigate the potential use of this compound in the treatment of neurological disorders such as depression and anxiety.
Conclusion:
In conclusion, 4-Pyridinepropanamine,beta-methyl-(9CI) is a chemical compound with several applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, as a chiral auxiliary in asymmetric synthesis, and in the synthesis of pharmaceuticals and agrochemicals. Its mechanism of action is believed to involve the inhibition of monoamine oxidase, which can have a positive effect on mood and behavior. While this compound has several advantages for lab experiments, it is important for researchers to take appropriate safety precautions when handling it. There are several future directions for research on this compound, including the development of new synthetic methods and the investigation of its potential use in the treatment of neurological disorders.
Scientific Research Applications
4-Pyridinepropanamine,beta-methyl-(9CI) has several applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
140693-19-2 |
|---|---|
Product Name |
4-Pyridinepropanamine,beta-methyl-(9CI) |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-3-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3 |
InChI Key |
DOHBWNHTMAUNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=NC=C1)CN |
Canonical SMILES |
CC(CC1=CC=NC=C1)CN |
synonyms |
4-Pyridinepropanamine,beta-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


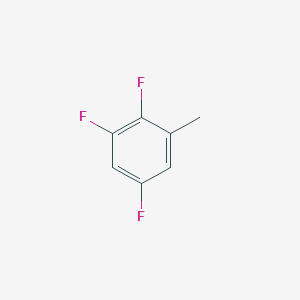

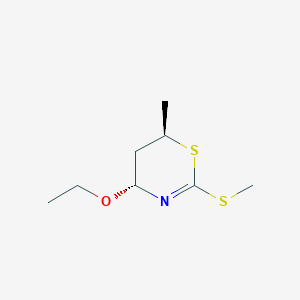
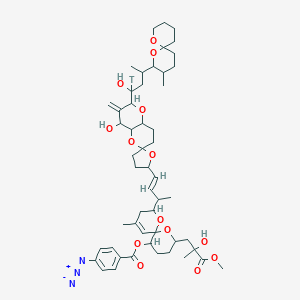



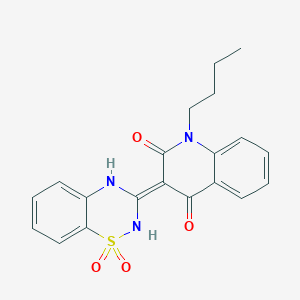


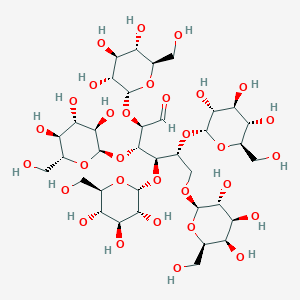
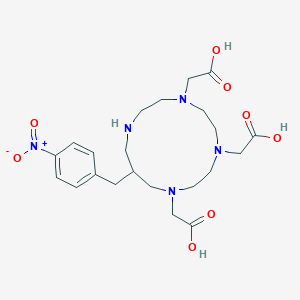

![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)